molecular formula C11H16ClNO2 B13310630 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

Cat. No.: B13310630
M. Wt: 229.70 g/mol
InChI Key: AJCKNKHUYHJMSA-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol (CAS: 1482845-90-8) is a chlorinated phenolic compound with a molecular formula of C₁₁H₁₅ClNO₂ (molar mass: 228.70 g/mol) . Its structure comprises a phenol ring substituted with a chlorine atom at the 3-position and an aminomethyl group linked to a 3-methoxypropyl chain at the 2-position.

Key physical properties include:

  • Density: Predicted to be ~1.142 g/cm³ (based on structurally similar compounds) .
  • Boiling Point: Estimated at ~285°C (predicted) .
  • pKa: Expected to range between 8.0–8.5, typical for phenolic compounds with electron-donating substituents .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[(3-methoxypropylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-15-7-3-6-13-8-9-10(12)4-2-5-11(9)14/h2,4-5,13-14H,3,6-8H2,1H3

InChI Key

AJCKNKHUYHJMSA-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxypropylamino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is differentiated from analogs by its 3-methoxypropylamino side chain. Below is a comparison with similar compounds:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol 1482845-90-8 C₁₁H₁₅ClNO₂ 3-Cl, 2-(3-methoxypropylaminomethyl) 228.70
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol 1478300-98-9 C₁₁H₁₅ClNO 3-Cl, 2-(2-methylpropylaminomethyl) 211.70
3-Chloro-2-{[(1-methylethyl)amino]methyl}phenol 1490660-66-6 C₁₀H₁₄ClNO 3-Cl, 2-(isopropylaminomethyl) 199.68
3-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol 1491467-28-7 C₁₀H₁₃ClNO₂ 3-Cl, 2-(3-hydroxypropylaminomethyl) 214.67

Key Observations :

  • The methoxypropyl group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to alkylamino analogs like the 2-methylpropyl variant .
  • The hydroxypropyl analog (CAS: 1491467-28-7) exhibits higher polarity due to the hydroxyl group, likely increasing water solubility but reducing lipid membrane permeability .

Physicochemical Properties

Boiling Points and Density
  • The target compound’s predicted boiling point (~285°C) is lower than that of the hydroxypropyl analog (est. >300°C) due to reduced hydrogen-bonding capacity .
  • Density differences reflect substituent bulk: the methoxypropyl group increases steric hindrance, slightly raising density compared to simpler alkyl chains .
Acidity (pKa)
  • The pKa of phenolic compounds is influenced by electron-donating/withdrawing groups. The methoxy group in the target compound donates electrons via resonance, slightly increasing pKa (less acidic) compared to non-substituted chlorophenols (pKa ~9.4 for 4-chloro-2-methylphenol) .

Environmental and Toxicological Considerations

  • Degradation: Chlorophenols are generally resistant to biodegradation, but the methoxypropyl side chain may enhance susceptibility to oxidative degradation compared to purely alkyl-substituted analogs .
  • Toxicity: Chlorophenols are toxic to aquatic life; the methoxypropyl group may reduce acute toxicity compared to more lipophilic analogs due to improved water solubility .

Biological Activity

3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is a compound of interest due to its potential biological activities. This article compiles findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol can be represented as follows:

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 199.68 g/mol
  • IUPAC Name : 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

This compound features a chloro-substituted phenolic structure, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have indicated that phenolic compounds, including chlorinated derivatives, exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes and interference with cellular metabolism. For instance, chlorinated phenols have demonstrated effectiveness against a range of pathogens:

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansLow

Research suggests that the presence of the chlorine atom enhances the lipophilicity of the molecule, allowing better interaction with microbial membranes .

Anticancer Activity

The anticancer potential of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has been explored in various in vitro studies. The compound may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer).
  • Induction of Apoptosis : The compound has been reported to increase markers associated with apoptosis, such as caspase activation and annexin V binding.
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest at the G1/S phase, thereby preventing further cell division .

Case Studies

A notable case study involved the evaluation of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol on MDA-MB-231 cells. The results showed:

  • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Mechanism : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.

Another study highlighted its effect on prostate cancer cells, where it was found to inhibit migration and invasion capabilities, suggesting a potential role in metastasis prevention .

Research Findings Summary

The biological activity of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol can be summarized as follows:

Activity TypeObservations
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis; inhibits proliferation
MechanismDisruption of cell membranes; apoptosis induction

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:

Step 1 : React 3-chloro-2-methylphenol with formaldehyde to introduce a hydroxymethyl group.

Step 2 : Substitute the hydroxyl group with (3-methoxypropyl)amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).
Optimization tips:

  • Use catalytic amounts of KI to enhance reactivity .
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
  • Yields can improve by maintaining anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural features of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.3 ppm, singlet), and methylene groups in the (3-methoxypropyl)amino chain (δ 2.6–3.1 ppm). Coupling patterns can confirm substituent positions .
  • ¹³C NMR : Aromatic carbons (δ 115–150 ppm), methoxy carbon (δ 55 ppm), and aliphatic chain carbons (δ 40–70 ppm) .
  • IR : Stretching vibrations for O–H (phenolic, ~3300 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and C–N (amine, ~1100 cm⁻¹) .
  • MS : Molecular ion peak at m/z 243.7 (C₁₁H₁₅ClNO₂) with fragmentation patterns indicating loss of methoxypropylamine (–C₄H₁₀NO) .

Q. What are the key physicochemical properties (solubility, pKa, stability) of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol under experimental conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar organic solvents (e.g., DMSO, methanol) but sparingly soluble in water. Test solubility via shake-flask method .
  • pKa : The phenolic –OH group has a pKa ~9.5–10.5, determined by potentiometric titration .
  • Stability : Degrades under UV light; store in amber vials at –20°C. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol in different environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and HOMO-LUMO gaps. Predict nucleophilic attack sites (e.g., chloro group) .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies. Use AMBER force fields for organic solvents .
  • QSPR Models : Corrogate experimental pKa and solubility data with descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for derivatives of this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by identifying coupling partners and assigning quaternary carbons .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., replacing –NH with –ND to simplify splitting patterns) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., bond angles: C4–C5–C6 = 118.2°, O1–C4–C5 = 121.9°) .

Q. What are the environmental degradation pathways of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol, and how can they be experimentally validated?

  • Methodological Answer :
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation products via LC-MS. Major products include dechlorinated phenols and methoxypropylamine .
  • Biodegradation : Use soil slurry tests with Pseudomonas spp. Quantify intermediates (e.g., 3-methoxypropylamine) via GC-MS .
  • Hydrolysis : Study pH-dependent cleavage of the C–N bond under acidic (HCl) or basic (NaOH) conditions .

Q. How can researchers design experiments to explore the biological activity of this compound, given its structural analogs?

  • Methodological Answer :
  • Target Prediction : Use molecular docking (AutoDock Vina) against proteins like HSP90 (PDB ID: 1UYL) based on phenol-amine motifs in known inhibitors .
  • In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 10–100 μM. Compare with clomazone derivatives (IC₅₀ ~50 μM) .
  • SAR Studies : Syntize analogs with varied substituents (e.g., replacing methoxy with ethoxy) to assess impact on bioactivity .

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